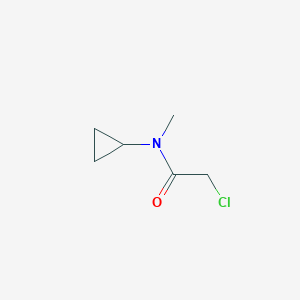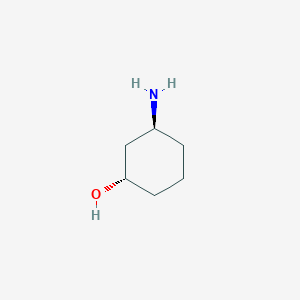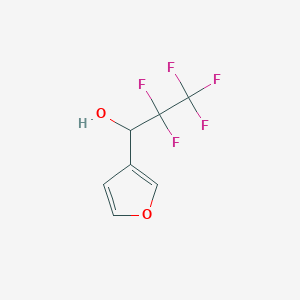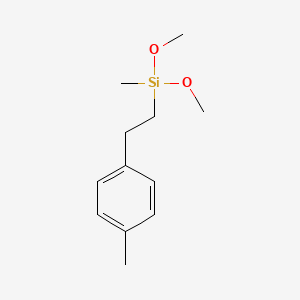
2-氯-N-环丙基-N-甲基乙酰胺
描述
2-chloro-N-cyclopropyl-N-methylacetamide is a chemical compound with the CAS Number: 722538-31-0 . It has a molecular weight of 147.6 and its IUPAC name is 2-chloro-N-cyclopropyl-N-methylacetamide .
Molecular Structure Analysis
The InChI code for 2-chloro-N-cyclopropyl-N-methylacetamide is 1S/C6H10ClNO/c1-8(5-2-3-5)6(9)4-7/h5H,2-4H2,1H3 . This indicates that the molecule consists of a cyclopropyl group and a methyl group attached to a nitrogen atom, which is in turn connected to a carbonyl group and a chlorinated methylene group.Physical and Chemical Properties Analysis
The compound has a molecular weight of 147.6 . It is stored at ambient temperature .科学研究应用
药理学研究
对密切相关化合物的研究,例如氯胺酮及其药理作用,提供了对 2-氯-N-环丙基-N-甲基乙酰胺 在医学研究中潜在用途的见解。氯胺酮以其镇痛、抗炎和抗抑郁作用而闻名,突出了一个潜在的研究领域,即探索类似化合物以探索新的治疗剂 (Zanos 等,2018)。
农药研究
已对 2,4-D 除草剂及其毒理学进行了广泛的研究,这表明 2-氯-N-环丙基-N-甲基乙酰胺 在开发新农药方面的另一种可能的应用研究。此类化合物的环境影响和有效性是农业研究的关键领域 (Zuanazzi 等,2020)。
环境毒理学
消毒副产物的研究及其在水处理过程中的潜在致癌危害表明,相关化合物在环境毒理学研究中的一个领域。研究分解产物及其对人类健康和环境的影响可能与 2-氯-N-环丙基-N-甲基乙酰胺 有关 (Bull 等,2011)。
神经毒理学研究
对麻醉药物(如氯胺酮)对发育中动物的神经毒性作用的研究指出了一个重要的神经毒理学领域,该领域可能与结构或功能相似的化合物有关。研究暴露对发育中大脑的长期影响可能是一个至关重要的研究途径 (Mellon 等,2007)。
安全和危害
生化分析
Biochemical Properties
2-chloro-N-cyclopropyl-N-methylacetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the inhibition or activation of these enzymes, affecting the overall metabolic processes .
Cellular Effects
The effects of 2-chloro-N-cyclopropyl-N-methylacetamide on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in the detoxification processes, thereby impacting the cell’s ability to handle oxidative stress .
Molecular Mechanism
At the molecular level, 2-chloro-N-cyclopropyl-N-methylacetamide exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. One of the key mechanisms involves the binding to the active site of cytochrome P450 enzymes, thereby modulating their activity and influencing the metabolic pathways they regulate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-N-cyclopropyl-N-methylacetamide change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 2-chloro-N-cyclopropyl-N-methylacetamide vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic processes. At higher doses, it can lead to toxic or adverse effects, including liver damage and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
2-chloro-N-cyclopropyl-N-methylacetamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can affect metabolic flux and alter metabolite levels, leading to changes in the overall metabolic profile of the cell .
Transport and Distribution
Within cells and tissues, 2-chloro-N-cyclopropyl-N-methylacetamide is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its activity and effectiveness .
Subcellular Localization
The subcellular localization of 2-chloro-N-cyclopropyl-N-methylacetamide is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s ability to interact with its target biomolecules and exert its biochemical effects .
属性
IUPAC Name |
2-chloro-N-cyclopropyl-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO/c1-8(5-2-3-5)6(9)4-7/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZVRBHYIYMRMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5,6-Dihydro-4h-pyrrolo[3,4-d]thiazole](/img/structure/B3151767.png)
![2-phenyl-2-[(2Z)-piperidin-2-ylidene]acetonitrile](/img/structure/B3151775.png)





![3-Benzyloxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B3151802.png)


